ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 g/mol . It is also known by its IUPAC name, ethyl 5-chloro-2-(chloromethyl)nicotinate . This compound is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of both chloro and ester functional groups.
Preparation Methods
The synthesis of ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate involves several steps. One common method includes the chlorination of 2-methylpyridine followed by esterification. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using ethanol in the presence of a catalyst like sulfuric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield dechlorinated products.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloro and ester groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate can be compared with other pyridine derivatives such as:
Ethyl 2-chloronicotinate: Similar in structure but lacks the chloromethyl group, leading to different reactivity and applications.
2-Chloro-5-(chloromethyl)pyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 6-chloronicotinate: The position of the chloro group affects its chemical properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1256826-13-7 |
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Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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